molecular formula C14H16N2O3 B4621435 N-3-isoxazolyl-2-(2-methylphenoxy)butanamide

N-3-isoxazolyl-2-(2-methylphenoxy)butanamide

Cat. No. B4621435
M. Wt: 260.29 g/mol
InChI Key: YBXJUTZAFCDUQR-UHFFFAOYSA-N
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Description

Isoxazoles are a class of heterocyclic compounds containing an oxygen atom and a nitrogen atom in a five-membered ring. They are of significant interest in medicinal chemistry due to their diverse biological activities. Research into isoxazole derivatives has led to the development of compounds with potential as anti-inflammatory, antimicrobial, and antiulcer agents, demonstrating the versatility of isoxazole scaffolds in drug discovery.

Synthesis Analysis

Isoxazole derivatives are synthesized through various methods, including the cyclization of hydroxylamine with α,β-unsaturated carbonyl compounds. The synthesis often involves reactions under mild conditions that yield a range of substituted isoxazoles with significant regioselectivity and efficiency. For example, the synthesis of isoxazolyl quinoline-3-carboxamides and isoxazolyl-1,4-benzothiazine-2-carboxamides has been achieved by cyclocondensation of isoxazolyl-3-oxo-butanamides with o-amino benzaldehyde or o-amino thiophenol, involving Friedelander's condensation and oxidative cyclization respectively (Rajanarendar et al., 2010).

Molecular Structure Analysis

The molecular structure of isoxazole derivatives is characterized by X-ray crystallography, revealing details about their conformation, stereoisomerism, and intramolecular interactions. These structural analyses are crucial for understanding the compound's reactivity and biological activity. For instance, structural determination by X-ray crystallography has been used to confirm the configuration and conformation of synthesized isoxazole compounds, aiding in the elucidation of structure-activity relationships (Çelik et al., 2007).

Chemical Reactions and Properties

Isoxazole derivatives undergo various chemical reactions, including ring-opening, cyclization, and substitution, which can modify their chemical properties for targeted biological activities. For example, the isoxazole ring in leflunomide undergoes N-O bond cleavage to form an active metabolite, demonstrating the significance of chemical transformations in modulating pharmacological properties (Kalgutkar et al., 2003).

Scientific Research Applications

Isoxazolidines in Organic Synthesis and Drug Discovery

Isoxazolidines, closely related to the isoxazole ring in your query, are significant in organic synthesis, drug discovery, and chemical biology. A method involving copper-catalyzed aminooxygenation/cyclization of N-sulfonyl-O-butenyl hydroxylamines has been demonstrated to produce substituted isoxazolidines with excellent yields and diastereoselectivities. This method is notable for its potential applications in creating novel pharmaceutical compounds and in the synthesis of complex organic molecules (Karyakarte, Smith, & Chemler, 2012).

Nickel(II) Complexes in Catecholase Activity

Research into nickel(II) complexes of phenol-based ligands has shown promising catecholase-like activity. These studies are essential for understanding the catalytic properties of such complexes and their potential applications in biomimetic catalysis. Specifically, the research indicated that certain nickel(II) complexes could efficiently catalyze the oxidation of catechols to quinones, a reaction relevant in both synthetic chemistry and potential therapeutic applications (Ghosh et al., 2014).

Electrocatalytic Synthesis of Hydrogen Peroxide

The synthesis and applications of mesoporous nitrogen-doped carbon materials, derived from ionic liquids like N-butyl-3-methylpyridinium dicyanamide, have been explored for the electrocatalytic synthesis of hydrogen peroxide. Such materials offer a metal-free, highly active, and selective catalyst for hydrogen peroxide production, underlining the potential for sustainable and safe production methods of this important chemical (Fellinger, Hasché, Strasser, & Antonietti, 2012).

properties

IUPAC Name

2-(2-methylphenoxy)-N-(1,2-oxazol-3-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3/c1-3-11(14(17)15-13-8-9-18-16-13)19-12-7-5-4-6-10(12)2/h4-9,11H,3H2,1-2H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBXJUTZAFCDUQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=NOC=C1)OC2=CC=CC=C2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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